1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine
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Description
1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine is a useful research compound. Its molecular formula is C20H23BrN2O3S and its molecular weight is 451.4g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Properties
- Piperazine derivatives, such as 1,4-Disubstituted piperazines, have shown potential as antibacterial agents against resistant strains of Staphylococcus aureus and other pathogenic bacterial strains (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).
Dopamine Agonist Properties
- Piperazine derivatives have been used as dopamine agonists, as demonstrated in a study on AY-27110, a p-bromobenzoyl derivative (Ahmed & Bagli, 1982).
Potential Dual Antihypertensive Agents
- Certain 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were synthesized as potential dual antihypertensive agents (Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, & Jampílek, 2016).
Treatment of Diabetes and Alzheimer's Diseases
- 2-Furoic piperazide derivatives have been evaluated for potential treatment of type 2 diabetes and Alzheimer's diseases (Abbasi, Hassan, ur-Rehman, Siddiqui, Hussain, Shah, Ashraf, Shahid, & Seo, 2018).
Anti-Hypertensive Drug Intermediates
- Piperazine derivatives have been used in the synthesis of anti-hypertensive drugs like Doxazosin (Ramesh, Reddy, & Reddy, 2006).
Cancer Cell Cytotoxicities
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibited significant cytotoxicity on various cancer cell lines (Yarim, Koksal, Durmaz, & Atalay, 2012).
Auditory Nerve Activity Suppression
- Piperazine derivatives like 1-(p-Bromobenzoyl)-piperazine-2,3-dicarboxylic acid have been used to study the suppression of auditory nerve activity (Puel, Bobbin, & Fallon, 1989).
Properties
IUPAC Name |
(3-bromophenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c1-14-11-15(2)19(16(3)12-14)27(25,26)23-9-7-22(8-10-23)20(24)17-5-4-6-18(21)13-17/h4-6,11-13H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEBFXOZZHQLHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.